3',4'-Dimethoxy-2-methylbutyrophenone
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Overview
Description
3’,4’-Dimethoxy-2-methylbutyrophenone is an organic compound with the molecular formula C13H18O3 It is a derivative of butyrophenone, characterized by the presence of two methoxy groups and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-2-methylbutyrophenone typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzaldehyde reacts with 2-methylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3’,4’-Dimethoxy-2-methylbutyrophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethoxy-2-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
3’,4’-Dimethoxy-2-methylbutyrophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy-2-methylbutyrophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure and properties.
3,4-Dimethoxycinnamic acid: Another related compound with methoxy groups and a different functional group.
Uniqueness
3’,4’-Dimethoxy-2-methylbutyrophenone is unique due to its specific substitution pattern and the presence of a butyrophenone backbone
Properties
CAS No. |
67049-70-1 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C13H18O3/c1-5-9(2)13(14)10-6-7-11(15-3)12(8-10)16-4/h6-9H,5H2,1-4H3 |
InChI Key |
UFWKGXSNLSLTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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